6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
CAS No.: 99465-03-9
Cat. No.: VC2057402
Molecular Formula: C10H5BrN2O
Molecular Weight: 249.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99465-03-9 |
|---|---|
| Molecular Formula | C10H5BrN2O |
| Molecular Weight | 249.06 g/mol |
| IUPAC Name | 6-bromo-2-oxo-1H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) |
| Standard InChI Key | SYGLDUUIMYLBGH-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N |
| Canonical SMILES | C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N |
Introduction
Chemical Identity and Structural Characteristics
Basic Identifiers
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is a quinoline derivative with several distinct functional groups. Table 1 summarizes the key chemical identifiers for this compound.
Table 1: Chemical Identifiers of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
| Parameter | Value |
|---|---|
| CAS Number | 99465-03-9 |
| Molecular Formula | C₁₀H₅BrN₂O |
| Molecular Weight | 249.06 g/mol |
| IUPAC Name | 6-bromo-2-oxo-1H-quinoline-3-carbonitrile |
| PubChem Compound ID | 14221027 |
Structural Features
The compound belongs to the quinoline class of heterocyclic compounds, specifically a 2-quinolone derivative. It contains several key structural features:
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A quinoline core structure with a bromine substituent at position 6
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A carbonyl (keto) group at position 2, creating a 2-quinolone framework
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A cyano (nitrile) group at position 3
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An N-H bond at position 1, making it a 1,2-dihydro derivative
These structural elements contribute to the compound's chemical reactivity and potential biological activity. The presence of both electron-withdrawing groups (bromine and cyano) and the lactam functionality creates a unique electronic distribution within the molecule .
Chemical Representation
Several notation systems can be used to represent the structure of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile:
Table 2: Chemical Representation Systems
| Representation System | Notation |
|---|---|
| SMILES | C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N |
| Canonical SMILES | C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N |
| Standard InChI | InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) |
| Standard InChIKey | SYGLDUUIMYLBGH-UHFFFAOYSA-N |
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile typically involves multi-step organic reactions, often starting from quinoline precursors. While the exact synthetic pathway varies, several general approaches can be employed.
A common synthetic route may involve:
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Starting with an appropriately substituted aniline derivative
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Formation of the quinoline core structure through cyclization reactions
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Introduction of the bromine substituent at position 6
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Incorporation of the cyano group at position 3
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Oxidation or modification to establish the 2-oxo functionality
Related Synthetic Approaches
Insights into possible synthetic routes can be derived from related compounds. For example, the synthesis of similar 3-cyanoquinolines has been documented in patent literature. These approaches often involve:
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Starting with 4-hydroxy-quinolones
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Substitution reactions to introduce functional groups at specific positions
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Chlorination reactions to create reactive intermediates
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Nucleophilic substitution with cyanide sources
For instance, research on 6-Methoxy-2-oxo-1,2-dihydroquinoline-3,4-dicarbonitriles demonstrates that sodium p-toluenesulfinate mediated reactions with potassium cyanide and appropriate 4-chlorocarbostyrils can yield quinoline derivatives with cyano substituents .
Chemical and Physical Properties
Physical Properties
The compound's physical characteristics reflect its heterocyclic structure and functional group substitutions:
Table 3: Physical Properties
| Property | Description |
|---|---|
| Appearance | Typically a crystalline solid |
| Solubility | Limited solubility in water; more soluble in organic solvents such as DMSO, DMF, and chloroform |
| Stability | Generally stable under standard conditions |
Chemical Reactivity
The reactivity of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is influenced by its functional groups:
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The bromine at position 6 serves as a potential site for coupling reactions (e.g., Suzuki or Sonogashira couplings)
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The cyano group at position 3 can undergo various transformations including hydrolysis, reduction, and nucleophilic addition
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The lactam (2-oxo-1,2-dihydro) functionality provides hydrogen bonding capabilities and can participate in N-alkylation reactions
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The quinoline core offers sites for electrophilic aromatic substitution reactions, though with reduced reactivity compared to non-substituted quinolines
Applications and Research Significance
Pharmaceutical Applications
The quinoline scaffold is frequently encountered in medicinal chemistry due to its presence in various bioactive compounds. Specifically, 3-cyanoquinolines have been investigated for several pharmaceutical applications:
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As potential inhibitors of tumor necrosis factor (TNF)
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As inhibitors of phosphodiesterase IV
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As possible tyrosine kinase inhibitors
While specific research on 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is limited in the available search results, related 3-cyanoquinolines have shown promising biological activities. Patent literature indicates that compounds with similar structural features have been explored for their potential as kinase inhibitors .
Research Tool Applications
Beyond direct pharmaceutical applications, the compound may serve as:
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An intermediate in the synthesis of more complex molecules
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A model compound for studying structure-activity relationships
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A building block for the preparation of chemical libraries
Material Science Applications
The compound's structural features, particularly the presence of a bromine substituent and a cyano group, make it potentially useful in materials science applications, though specific research in this area appears limited based on the available search results.
Analytical Characterization
Spectroscopic Identification
Standard analytical techniques can be employed for the identification and characterization of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile:
Table 4: Analytical Characterization Methods
| Method | Expected Features |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons (typically δ 7-8 ppm) and the N-H proton (variable, often δ 10-12 ppm) |
| ¹³C NMR | Signals for aromatic carbons, the carbonyl carbon (~δ 160 ppm), and the cyano carbon (~δ 115-120 ppm) |
| IR Spectroscopy | Characteristic bands for C=O stretching (~1650-1700 cm⁻¹), C≡N stretching (~2200-2240 cm⁻¹), N-H stretching, and aromatic C=C stretching |
| Mass Spectrometry | Molecular ion peak at m/z 249/251 (due to bromine isotope pattern) and fragmentation pattern specific to the structure |
Structure-Activity Relationships and Related Compounds
Structural Analogues
Several structural analogues of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile exist, with variations in:
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The position of the bromine substituent
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The nature of substituents at positions 3, 4, and 6
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Modifications to the quinoline core structure
For example, 6-Methoxy-2-oxo-1,2-dihydroquinoline-3,4-dicarbonitriles represent related compounds with different substituent patterns. These compounds have been noted for their interesting fluorescence properties, exhibiting solvent and pH-independent green fluorescence maxima .
Comparative Analysis
Different substitution patterns on the quinoline core can significantly affect the compound's properties and biological activities:
Table 5: Comparison with Related Compounds
| Compound | Key Differences | Notable Properties |
|---|---|---|
| 6-Methoxy-2-oxo-1,2-dihydroquinoline-3,4-dicarbonitriles | Methoxy instead of bromine at position 6; additional cyano group at position 4 | Highly fluorescent with excitation at 460 nm and emission at 545 nm |
| 3-Cyanoquinolines (unsubstituted at C-2) | Lack of 2-oxo functionality | Various biological activities, including potential as TNF inhibitors |
| 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile | Bromine at position 6; 2-oxo functionality; cyano at position 3 | Properties described throughout this report |
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